![molecular formula C21H16FN5O2S2 B2994107 N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892732-88-6](/img/structure/B2994107.png)

N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

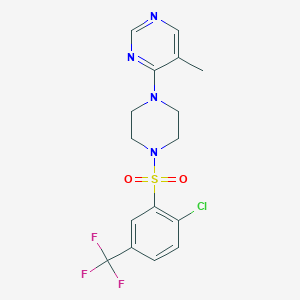

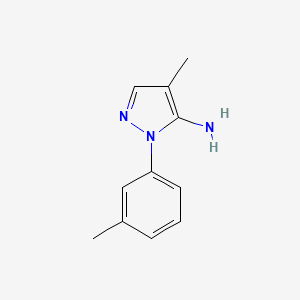

“N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic compound that contains several heterocyclic rings, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. This type of structure is found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple ring structures, including a pyrimidine ring fused with a triazole and a thiophene ring. The compound also contains a tosyl group and a fluorobenzyl group attached to the nitrogen atoms .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and the electron-rich heterocyclic rings. For example, the amine group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen

Antitumor and Antimicrobial Activities

Compounds incorporating triazolo[1,5-a]pyrimidine rings have been synthesized and evaluated for their potential antitumor and antimicrobial activities. For instance, derivatives have been tested against human breast and liver carcinoma cell lines, showing inhibition effects comparable to standard treatments. These compounds have also been evaluated for antimicrobial activity, representing promising candidates for the development of new therapeutic agents (Riyadh, 2011).

Anticonvulsant and Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized, showing potential as anticonvulsants and antidepressants. Their pharmacological activities were assessed using various tests in mice, with some compounds exhibiting significant anticonvulsant activity and others showing potent antidepressant properties. These findings highlight the versatility of triazolopyrimidine derivatives in drug development for neurological disorders (Zhang et al., 2016).

Unique Mechanism of Tubulin Inhibition for Anticancer Agents

Triazolopyrimidines have been explored as a class of anticancer agents with a unique mechanism of action involving tubulin inhibition. These compounds have been shown to promote tubulin polymerization in vitro without competing with paclitaxel binding. Their ability to overcome resistance attributed to multidrug resistance transporter proteins makes them valuable in cancer therapy research (Zhang et al., 2007).

Synthesis and Evaluation of Novel Derivatives for Antitumor Screening

New derivatives of phenylthiazolo[4,5-d]pyrimidine-2-thiones have been synthesized and selected for in vitro antitumor screening. These compounds showed promising antitumor activities against various human tumor cell lines, contributing to the discovery of novel anticancer drugs (Becan & Wagner, 2008).

Antibacterial Activity and Structural Analysis

Derivatives featuring the triazolopyrimidine ring have been synthesized and analyzed for antibacterial activity against both Gram-positive and Gram-negative bacteria. These studies not only demonstrate the antibacterial potential of these compounds but also contribute to understanding the relationship between chemical structure and biological activity (Lahmidi et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN5O2S2/c1-13-2-8-16(9-3-13)31(28,29)21-20-24-19(23-12-14-4-6-15(22)7-5-14)18-17(10-11-30-18)27(20)26-25-21/h2-11H,12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDKXOZRHFVDGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-amino-1-[5-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2994027.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one](/img/structure/B2994028.png)

![(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid](/img/structure/B2994029.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B2994030.png)

![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2994035.png)

![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2994040.png)